molecular formula C18H13BrO2 B241639 3-Bromobenzyl 1-naphthoate

3-Bromobenzyl 1-naphthoate

Cat. No. B241639
M. Wt: 341.2 g/mol
InChI Key: HZTNKCNUYJUIGX-UHFFFAOYSA-N
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Description

3-Bromobenzyl 1-naphthoate, also known as BBNO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBNO is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, which is widely used in the production of dyes, plastics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl 1-naphthoate is not fully understood. However, it is believed that 3-Bromobenzyl 1-naphthoate acts as a nucleophile and forms covalent bonds with electrophilic species. 3-Bromobenzyl 1-naphthoate has been shown to react with various electrophiles, including aldehydes, ketones, and imines. The reactivity of 3-Bromobenzyl 1-naphthoate makes it a versatile building block for the synthesis of various organic molecules.
Biochemical and Physiological Effects:
3-Bromobenzyl 1-naphthoate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3-Bromobenzyl 1-naphthoate does not exhibit any significant toxicity towards mammalian cells. 3-Bromobenzyl 1-naphthoate has also been shown to have low cytotoxicity towards cancer cells, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

The synthesis of 3-Bromobenzyl 1-naphthoate is relatively simple and can be performed in a laboratory setting. 3-Bromobenzyl 1-naphthoate is also commercially available, making it easily accessible for researchers. However, 3-Bromobenzyl 1-naphthoate has limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, 3-Bromobenzyl 1-naphthoate has not been extensively studied for its toxicity and safety profile, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 3-Bromobenzyl 1-naphthoate. One potential area of research is the development of 3-Bromobenzyl 1-naphthoate-based materials for various applications, including OLEDs, liquid crystals, and sensors. Another area of research is the development of 3-Bromobenzyl 1-naphthoate-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to understand the mechanism of action of 3-Bromobenzyl 1-naphthoate and its potential toxicity and safety profile.

Synthesis Methods

3-Bromobenzyl 1-naphthoate can be synthesized through a two-step reaction process. The first step involves the bromination of benzyl chloride to form 3-bromobenzyl chloride. The second step involves the esterification of 3-bromobenzyl chloride with 1-naphthoic acid to form 3-Bromobenzyl 1-naphthoate. The synthesis of 3-Bromobenzyl 1-naphthoate is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

3-Bromobenzyl 1-naphthoate has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. 3-Bromobenzyl 1-naphthoate has been used as a building block for the synthesis of various organic molecules, including chiral ligands, biologically active compounds, and liquid crystals. 3-Bromobenzyl 1-naphthoate has also been used as a dopant in organic light-emitting diodes (OLEDs) and as a molecular probe for the detection of metal ions in solution.

properties

Product Name

3-Bromobenzyl 1-naphthoate

Molecular Formula

C18H13BrO2

Molecular Weight

341.2 g/mol

IUPAC Name

(3-bromophenyl)methyl naphthalene-1-carboxylate

InChI

InChI=1S/C18H13BrO2/c19-15-8-3-5-13(11-15)12-21-18(20)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2

InChI Key

HZTNKCNUYJUIGX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)Br

Origin of Product

United States

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